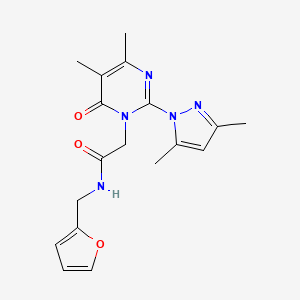
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article focuses on the biological activity of this specific compound, drawing on various research findings and studies.
Structure Overview
The compound features a pyrazole ring substituted with various functional groups, including a furan moiety and a pyrimidine derivative. This structural complexity may contribute to its biological activity.
Molecular Formula
The molecular formula of the compound is C16H18N4O2.
General Biological Activities of Pyrazoles
Pyrazole derivatives have been extensively studied for their biological activities. Key activities include:
- Anti-inflammatory : Many pyrazole derivatives inhibit inflammatory mediators such as TNF-α and IL-6.
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Some derivatives show promise in inhibiting cancer cell proliferation.
Specific Activities of this compound
While specific studies on this compound may be limited, its structural components suggest potential activities based on related research:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives can significantly reduce inflammation markers. For instance, compounds with similar structures have shown up to 85% inhibition of TNF-α at specific concentrations .
2. Antimicrobial Activity
Studies on related pyrazole compounds have demonstrated effectiveness against bacteria such as E. coli and Staphylococcus aureus, suggesting that the compound may exhibit similar antimicrobial properties .
3. Anticancer Potential
The anticancer properties of pyrazoles are well-documented. Compounds with similar structural motifs have been shown to inhibit cancer cell lines in vitro, indicating that this compound could also possess anticancer activity .
In Vitro Studies
Several studies have investigated the biological activities of pyrazole derivatives:
Toxicology and Safety Profile
Understanding the safety profile is crucial for any therapeutic application. Although specific toxicity data for this compound is not available, related pyrazole compounds have shown acceptable safety margins in preliminary studies, with LD50 values exceeding 2000 mg/kg in animal models .
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-11-8-12(2)23(21-11)18-20-14(4)13(3)17(25)22(18)10-16(24)19-9-15-6-5-7-26-15/h5-8H,9-10H2,1-4H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYZSLVZVVJVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NCC3=CC=CO3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














